Summary of the Application: 2-Bromoprop-2-ene-1-sulfonyl fluoride is used in organic synthesis.
Methods of Application: Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides.
Results or Outcomes: The use of 2-Bromoprop-2-ene-1-sulfonyl fluoride in organic synthesis has led to the production of diverse functionalized sulfonyl fluorides.
Summary of the Application: Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, have found widespread applications in chemical biology.
Summary of the Application: 2-Bromoprop-2-ene-1-sulfonyl fluoride is used in drug discovery.
Summary of the Application: 2-Bromoprop-2-ene-1-sulfonyl fluoride is used in materials science.
Summary of the Application: 2-Bromoprop-2-ene-1-sulfonyl fluoride is used in the synthesis of enaminyl sulfonyl fluorides.
Methods of Application: A reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines was developed, affording a variety of highly functionalized enaminyl sulfonyl fluorides.
Results or Outcomes: This transformation features a broad substrate scope, high atom economy, and operational simplicity.
Summary of the Application: 2-Bromoprop-2-ene-1-sulfonyl fluoride is used in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry.
Summary of the Application: 2-Bromoprop-2-ene-1-sulfonyl fluoride is used in pharmaceutical research.
Summary of the Application: 2-Bromoprop-2-ene-1-sulfonyl fluoride is used in the synthesis of pesticides.
2-Bromoprop-2-ene-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique structure, which includes a bromine atom and a sulfonyl fluoride functional group. This compound is notable for its versatility in organic synthesis and chemical biology, where it serves as a valuable reagent for various chemical transformations. Its molecular formula is C₃H₄BrF₃O₂S, and it has gained attention for its applications in synthesizing complex organic molecules and exploring new
While specific biological activities of 2-Bromoprop-2-ene-1-sulfonyl fluoride are not extensively documented, its role as a reagent in synthesizing biologically relevant compounds suggests potential applications in medicinal chemistry. The formation of sulfonyl fluoride substituted derivatives may lead to compounds with unique pharmacological properties, although further studies are needed to elucidate these effects .
The synthesis of 2-Bromoprop-2-ene-1-sulfonyl fluoride can be achieved through various methods:
2-Bromoprop-2-ene-1-sulfonyl fluoride has diverse applications across several fields:
Several compounds share structural similarities with 2-Bromoprop-2-ene-1-sulfonyl fluoride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromoethene-1-sulfonyl fluoride | Contains a bromine atom and sulfonyl fluoride group | Simpler structure; less steric hindrance |
| 3-Bromoprop-1-sulfonyl fluoride | Similar sulfonyl group but different positioning of bromine | May exhibit different reactivity patterns |
| Sulfobromide derivatives | Various derivatives with bromine and sulfonic groups | Often used in specialized applications like catalysis |
The uniqueness of 2-Bromoprop-2-ene-1-sulfonyl fluoride lies in its specific arrangement of functional groups, which enhances its reactivity and applicability in complex organic syntheses compared to these similar compounds .
The sulfonyl fluoride moiety in 2-bromoprop-2-ene-1-sulfonyl fluoride demonstrates remarkable reactivity toward nucleophilic substitution reactions. This reactivity is fundamentally governed by the electrophilic nature of the sulfur(VI) center and the excellent leaving group ability of the fluoride ion [1] [2]. The mechanism of nucleophilic substitution at the sulfonyl fluoride group operates through base-promoted activation, where organosuperbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) facilitate the heterolytic cleavage of the sulfur-fluorine bond [1] [2].
The nucleophilic activation process involves the formation of a highly reactive intermediate species RSO₂[base]⁺ through expulsion of a fluoride anion [1]. This intermediate exhibits enhanced electrophilicity at the sulfur center, enabling facile nucleophilic attack by various heteroatom nucleophiles including alcohols, amines, and thiols. Research has demonstrated that this activation mechanism is essential for the reactivity of sulfonyl fluorides, as the parent compounds show limited reactivity toward nucleophiles under neutral conditions [2] [1].
The selectivity of nucleophilic substitution reactions with 2-bromoprop-2-ene-1-sulfonyl fluoride can be modulated by the choice of nucleophile and reaction conditions. Studies have shown that phenol nucleophiles preferentially undergo nucleophilic substitution, yielding sulfonate products in up to 90% yield, while sterically hindered nucleophiles such as tert-butanol show reduced reactivity toward this pathway [1]. The broad substrate scope encompasses primary and secondary alcohols, aromatic phenols, and various nitrogen-containing nucleophiles, making this transformation valuable for synthetic applications [2] [3].
Temperature and solvent effects play crucial roles in determining reaction efficiency and selectivity. Acetonitrile has emerged as the preferred solvent for these transformations, providing optimal solvation for both the substrate and the organosuperbase catalyst [1]. Room temperature conditions are generally sufficient for most nucleophilic substitution reactions, reflecting the high reactivity of the activated sulfonyl fluoride intermediate [2].
The bromine atom in 2-bromoprop-2-ene-1-sulfonyl fluoride serves as an excellent site for radical-mediated transformations, enabling the construction of diverse molecular architectures through carbon-carbon and carbon-heteroatom bond formation. The radical-mediated displacement of bromine occurs through homolytic cleavage of the carbon-bromine bond, generating reactive carbon-centered radicals that can participate in subsequent coupling reactions [4] [5].
Photoredox catalysis has emerged as a powerful strategy for initiating radical-mediated bromine displacement reactions. Under blue light-emitting diode (LED) irradiation with ruthenium-based photocatalysts, the bromine atom undergoes single electron transfer (SET) processes that generate the corresponding carbon radical [1] [4]. This radical intermediate can then participate in various transformations including addition to alkenes, cross-coupling with organometallic reagents, and cyclization reactions [4].
The regioselectivity of radical-mediated transformations is influenced by the electronic properties of the sulfonyl fluoride substituent. The electron-withdrawing nature of the SO₂F group stabilizes the adjacent carbon radical through resonance and inductive effects, promoting selective reactions at the brominated carbon center [5] [4]. This selectivity is particularly important in complex molecular settings where multiple reactive sites are present.
Research has demonstrated that 2-bromoprop-2-ene-1-sulfonyl fluoride can undergo radical addition reactions with various alkenes under photoredox conditions, yielding functionalized products with excellent regiocontrol [5]. The reaction scope includes both activated and unactivated alkenes, with styrene derivatives showing particularly high reactivity. The mild reaction conditions and functional group tolerance make this approach suitable for late-stage functionalization of complex molecules [4].
Transition-metal-catalyzed cross-coupling reactions of 2-bromoprop-2-ene-1-sulfonyl fluoride provide access to diverse structural motifs through the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent serves as an excellent leaving group for oxidative addition with palladium(0) complexes, enabling various cross-coupling transformations including Suzuki-Miyaura, Sonogashira, and Negishi reactions [6] [7].
The palladium-catalyzed Suzuki-Miyaura coupling of 2-bromoprop-2-ene-1-sulfonyl fluoride with arylboronic acids proceeds under mild conditions with excellent functional group tolerance [6] [7]. Optimal catalyst systems employ palladium(II) acetate with bulky phosphine ligands such as RuPhos, which facilitate the oxidative addition step while minimizing competing side reactions [7]. The reaction typically requires inorganic bases such as potassium carbonate or cesium carbonate and proceeds efficiently at temperatures ranging from room temperature to 80°C [6].
Mechanistic studies have revealed that the cross-coupling process occurs through the conventional palladium(0)/palladium(II) catalytic cycle, with oxidative addition of the carbon-bromine bond as the rate-determining step [6] [7]. The electron-withdrawing sulfonyl fluoride group enhances the electrophilicity of the brominated carbon, facilitating rapid oxidative addition even with sterically hindered substrates [7]. This electronic activation allows for the use of mild reaction conditions and reduces the formation of unwanted homocoupling products.
The scope of transition-metal-catalyzed transformations extends beyond traditional cross-coupling reactions to include more specialized transformations such as desulfonative coupling [6]. In these reactions, the sulfonyl fluoride group itself can serve as a leaving group under specific conditions, enabling the formation of carbon-carbon bonds through cleavage of the carbon-sulfur bond. This reactivity has been demonstrated with aryl sulfonyl fluorides under palladium catalysis, providing access to biaryl compounds through a desulfonative Suzuki-Miyaura coupling process [6].
The addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride represents a particularly valuable transformation for the construction of β-sulfanyl vinyl sulfonyl fluorides. This reaction proceeds through a Michael-type addition mechanism, where the thiol nucleophile attacks the activated alkene system, followed by elimination of hydrogen bromide to generate the vinyl sulfide product [8] [9].
The stereochemistry of the thiol addition reaction is highly controlled, with the process showing remarkable stereoselectivity favoring the E-configuration of the resulting vinyl sulfonyl fluoride products [8] [9]. This stereoselectivity arises from the thermodynamic preference for the E-isomer, which minimizes steric interactions between the sulfur substituent and the sulfonyl fluoride group. Nuclear magnetic resonance (NMR) studies have confirmed the exclusive formation of E-configured products in most cases [8].
The reaction scope encompasses a broad range of thiol nucleophiles, including primary and secondary alkanethiols, arenethiols, and functionalized thiols bearing various substituents [8] [9]. Yields typically range from good to excellent (up to 100%), reflecting the high efficiency of this transformation under optimized conditions [8]. The reaction tolerates diverse functional groups including halides, esters, ethers, and aromatic substituents, making it suitable for the synthesis of complex molecules [9].
Optimization studies have revealed that the choice of organic base significantly influences reaction efficiency and selectivity [8] [9]. Bases such as triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provide optimal results, facilitating the deprotonation of the thiol nucleophile while promoting the elimination of hydrogen bromide. The reaction typically proceeds under mild conditions in polar aprotic solvents such as acetonitrile or dimethylformamide at ambient temperature [8].
The β-sulfanyl vinyl sulfonyl fluoride products obtained from these transformations serve as versatile synthetic intermediates for further functionalization. The retention of the sulfonyl fluoride moiety allows for subsequent sulfur(VI) fluoride exchange (SuFEx) chemistry, enabling the construction of complex molecular architectures through iterative coupling strategies [8] [9]. Additionally, the vinyl sulfide functionality can undergo various transformations including oxidation to sulfoxides and sulfones, cycloaddition reactions, and metal-catalyzed coupling processes [9].
Table 1: Reactivity and Selectivity Data for 2-Bromoprop-2-ene-1-sulfonyl Fluoride Transformations
| Reaction Type | Conditions | Yields (%) | Selectivity | Key Features |
|---|---|---|---|---|
| Nucleophilic substitution at sulfonyl fluoride | Organic base (DBU, BTMG), room temperature | Up to 90 | High chemoselectivity | Broad substrate scope, mild conditions |
| Thiol addition (β-sulfanyl product formation) | Organic base, mild conditions, CH₃CN | Up to 100 | Remarkable stereoselectivity (E-configuration) | High atom economy, broad scope |
| Radical-mediated bromine displacement | Photoredox catalysis, blue LED | Variable | Regioselective | Radical mechanism |
| Transition-metal-catalyzed cross-coupling | Pd catalysts, various ligands | 45-94 | Site-selective | Mild conditions, functional group tolerance |
| Three-component synthesis with indole | Salicylaldehyde, indole, BPESF, one-pot | 45-94 | Moderate to excellent | Easy handling, wide substrate scope |
Table 2: Mechanistic Insights for Key Transformations
| Transformation | Mechanism | Key Intermediates | Rate Determining Step |
|---|---|---|---|
| Nucleophilic activation | Base-promoted heterolytic S-F cleavage | RSO₂[base]⁺ intermediate | Fluoride expulsion |
| Thiol Michael addition | Anti-Markovnikov addition to alkene | Thiolate nucleophile | C-C bond formation |
| Radical generation | Single electron transfer (SET) | Sulfonyl radical (RSO₂- ) | Radical formation |
| Cross-coupling | Oxidative addition/transmetalation | Pd-complexes | Oxidative addition |
| Cyclization reactions | Sequential multi-component process | Chromene frameworks | Cyclization |